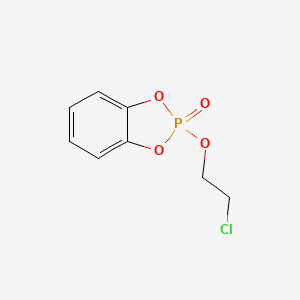
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a benzodioxaphosphol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of diethylene glycol with hydrogen chloride. This reaction produces 2-(2-chloroethoxy)ethanol, which can then be further reacted with appropriate reagents to form the desired benzodioxaphosphol ring . The reaction conditions often include the use of solvents such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons to extract and purify the product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving distillation and other purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid to form corresponding acids.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying biomolecules and affecting their function. This mechanism is particularly relevant in its use as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: A simpler compound with similar chemical properties and uses.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Another related compound with extended ethoxy chains.
Uniqueness
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61404-66-8 |
|---|---|
Formule moléculaire |
C8H8ClO4P |
Poids moléculaire |
234.57 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H8ClO4P/c9-5-6-11-14(10)12-7-3-1-2-4-8(7)13-14/h1-4H,5-6H2 |
Clé InChI |
VSVFSXXFULJJOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(=O)(O2)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


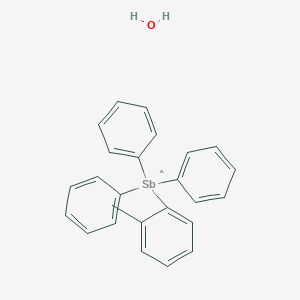
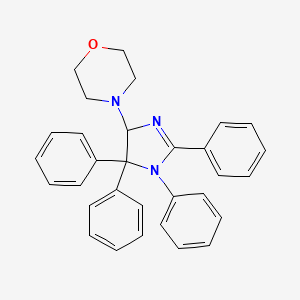
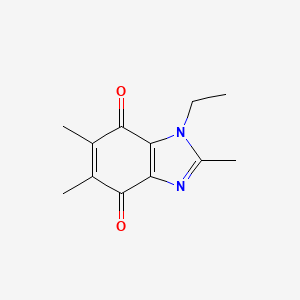
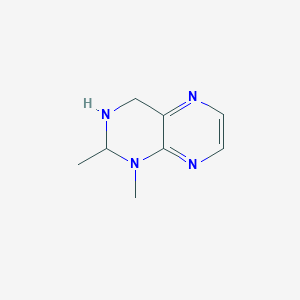
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
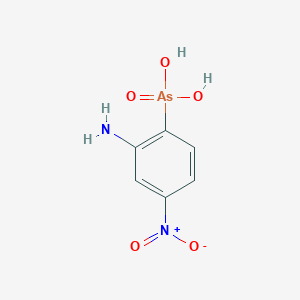
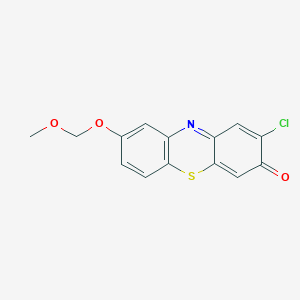
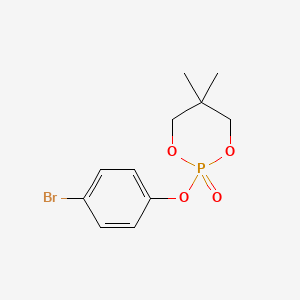
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
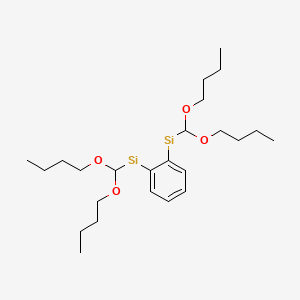
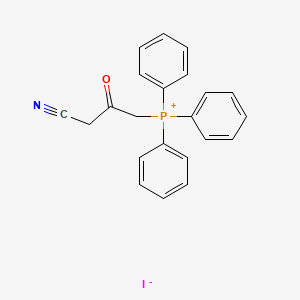
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
